卡非佐米杂质 14

描述

Carfilzomib is a newly approved tetra peptide epoxy ketone proteasome inhibiting agent for relapsed or refractory multiple myeloma . It’s a breakthrough target for anticancer that has been achieved by the Ubiquitin–proteasome pathway .

Synthesis Analysis

Carfilzomib is subjected to forced degradation under neutral, acid, base, oxidative, thermal, and photolytic stress conditions as per ICH guidelines which results in the formation of six degradation products in base hydrolysis .Molecular Structure Analysis

Carfilzomib is a synthetic tetra peptide epoxy ketone and an analogue of epoxomicin, a natural product that inhibits the proteasome .Chemical Reactions Analysis

Carfilzomib is subjected to forced degradation under neutral, acid, base, oxidative, thermal, and photolytic stress conditions as per ICH guidelines .Physical and Chemical Properties Analysis

The median half-life of carfilzomib is short (0.29–0.48 h), with no accumulation detected between doses .科学研究应用

蛋白酶体抑制剂相关的心脏毒性

卡非佐米作为一种蛋白酶体抑制剂,与心脏毒性有关。研究已经探索了其背后的机制,表明蛋白酶体抑制会导致骨髓瘤细胞中的蛋白质聚集和促凋亡信号,这可能会类似地影响心肌细胞和内皮细胞。管理此类心血管不良事件的策略包括基线心血管风险评估和治疗期间的监测。未来的研究可以集中在识别易感个体和开发心脏保护策略 (Wu 等人,2020)。

卡非佐米在多发性骨髓瘤治疗中的作用

卡非佐米的开发和临床应用已经显着发展,在复发/难治和新诊断的骨髓瘤病例中显示出希望。其作用机制包括选择性不可逆地与蛋白酶体结合,这对于骨髓瘤细胞凋亡至关重要。正在进行的试验旨在优化给药方案和组合以最大化疗效并最小化毒性,卡非佐米是多发性骨髓瘤管理中有效的治疗选择 (Ziogas 等人,2017)。

卡非佐米的疗效和安全性

卡非佐米在治疗复发和/或难治性多发性骨髓瘤中显示出高疗效,即使在对其他治疗有耐药性的患者中也是如此。其安全性良好,不良事件可控,使其成为多发性骨髓瘤治疗的重大进步。卡非佐米在一线治疗中的潜力也在研究中,突出了其在多种治疗方案中联合治疗中的作用 (安德鲁-维耶拉和贝伦森,2014)。

作用机制

Target of Action:

Carfilzomib Impurity 14 is a proteasome inhibitor. Specifically, it selectively binds to the N-terminal threonine-containing active sites of the 20S proteasome, which is the proteolytic core particle within the 26S proteasome . The proteasome plays a crucial role in mediating various cellular processes by maintaining optimal levels of intracellular proteins required for cell cycle progression, apoptosis, and normal cellular functions.

Mode of Action:

Carfilzomib Impurity 14 irreversibly inhibits the proteasome by binding to its active sites. This inhibition disrupts protein degradation, leading to several downstream effects:

未来方向

生化分析

Biochemical Properties

Carfilzomib Impurity 14, as a degradation product of Carfilzomib, may share some of its biochemical properties. Carfilzomib is known to inhibit the proteasome, a complex that degrades unneeded or damaged proteins within the cell . This inhibition affects various biochemical reactions and interacts with several biomolecules within the cell .

Cellular Effects

Carfilzomib, the parent compound, has been shown to cause changes in cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that Carfilzomib Impurity 14 may have similar effects.

Molecular Mechanism

Carfilzomib exerts its effects at the molecular level by binding irreversibly to the proteasome, inhibiting its function . This leads to an accumulation of proteins within the cell, affecting various cellular processes .

Temporal Effects in Laboratory Settings

Carfilzomib has been subjected to forced degradation under various conditions, resulting in the formation of several degradation products .

Metabolic Pathways

Carfilzomib is known to affect the ubiquitin-proteasome pathway, a crucial pathway for protein degradation in cells .

Subcellular Localization

Given that Carfilzomib targets the proteasome, which is located in the nucleus and the cytoplasm of cells , it’s plausible that Carfilzomib Impurity 14 may also be found in these locations.

属性

IUPAC Name |

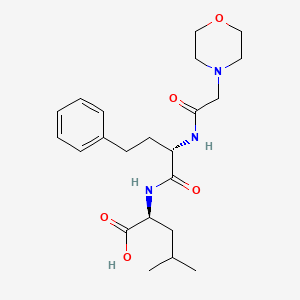

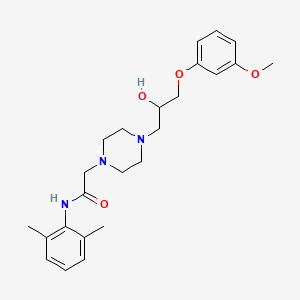

(2S)-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O5/c1-16(2)14-19(22(28)29)24-21(27)18(9-8-17-6-4-3-5-7-17)23-20(26)15-25-10-12-30-13-11-25/h3-7,16,18-19H,8-15H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTVUOBKTNVUSS-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC1=CC=CC=C1)NC(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396006-47-5 | |

| Record name | PR-413 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396006475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-413 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YMT66EB0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B3321877.png)

![1,1-Difluoro-5-azaspiro[2.5]octane](/img/structure/B3321885.png)

![4,4'-Sulfonylbis[N,N-bis(4-tert-butylphenyl)aniline]](/img/structure/B3321934.png)

![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3321956.png)

![tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B3321963.png)